molecular formula C21H20FN2NaO4S B13731447 sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate

sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate

Cat. No.: B13731447
M. Wt: 438.4 g/mol
InChI Key: YPDAQXGTLKSFJN-UHFFFAOYSA-M
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Description

Sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate (CAS: 627865-18-3) is a tetrahydrocarbazole derivative with a sodium-acetate moiety at position 9 and a 4-fluorophenylsulfonyl-methylamino group at position 2. Its molecular formula is C21H20FN2O4SNa (acid form: C21H21FN2O4S, MW ≈ 416.46) . The compound is stereochemically defined by the (3R) configuration, critical for receptor binding . The sodium salt formulation enhances aqueous solubility (2 mg/mL in DMSO), improving bioavailability for therapeutic use .

Properties

Molecular Formula

C21H20FN2NaO4S

Molecular Weight

438.4 g/mol

IUPAC Name

sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate

InChI

InChI=1S/C21H21FN2O4S.Na/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26;/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

YPDAQXGTLKSFJN-UHFFFAOYSA-M

Canonical SMILES

CN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F.[Na+]

Origin of Product

United States

Preparation Methods

Preparation of 3-Hydroxy-1,2,3,4-tetrahydrocarbazole Intermediate

The synthesis begins with the preparation of 3-hydroxy-1,2,3,4-tetrahydrocarbazole derivatives. These are typically obtained by hydrolysis of the corresponding 3-benzoyloxy-tetrahydrocarbazole compounds. The hydrolysis is carried out under basic conditions, commonly using sodium hydroxide or potassium hydroxide in aqueous ethanol at reflux temperatures. This step yields the 3-hydroxy intermediate necessary for further functionalization.

Reaction conditions:

Reagent Solvent Temperature Time
Sodium hydroxide 50% Ethanol Reflux (~78°C) Several hours
Potassium hydroxide Aqueous ethanol Reflux Several hours

Conversion to 3-(p-Toluenesulfonyloxy)-1,2,3,4-tetrahydrocarbazole

The 3-hydroxy group is converted into a good leaving group by reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine. This reaction is typically performed at room temperature or slightly elevated temperatures to afford the 3-(p-toluenesulfonyloxy) derivative.

Typical procedure:

  • Dissolve 3-hydroxy-1,2,3,4-tetrahydrocarbazole in pyridine.
  • Add p-toluenesulfonyl chloride slowly under stirring.
  • Stir at room temperature or 40°C for several hours.
  • Work-up includes quenching with water and extraction.

This intermediate is crucial for subsequent nucleophilic substitution reactions.

Nucleophilic Substitution with 4-Fluorophenylsulfonylmethylamine

The key step involves substituting the tosylate group with the 4-fluorophenylsulfonyl-methylamino moiety. This is achieved by reacting the tosylated tetrahydrocarbazole with the corresponding amine nucleophile in a polar aprotic solvent such as dimethylformamide (DMF). Sodium hydride is often used as a base to deprotonate the amine, facilitating nucleophilic attack.

Reaction conditions:

Reagents Solvent Temperature Time
3-(p-Toluenesulfonyloxy)-tetrahydrocarbazole Dimethylformamide 75–90°C ~2 hours
4-Fluorophenylsulfonylmethylamine
Sodium hydride

This step yields the 3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazole intermediate.

Introduction of the Acetate Group and Formation of Sodium Salt

The final step involves attaching the acetate group at the 9-position of the tetrahydrocarbazole core. This can be done by alkylation with a suitable acetate derivative or by esterification followed by hydrolysis and neutralization to form the sodium salt.

  • The acetate group is introduced as an ester or acid derivative.
  • Hydrolysis under basic conditions (e.g., aqueous sodium hydroxide) converts esters to carboxylates.
  • Neutralization with sodium ions yields the sodium salt form.

This step completes the synthesis of sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate.

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product
1 Hydrolysis 3-Benzoyloxy-1,2,3,4-tetrahydrocarbazole NaOH or KOH, aqueous ethanol, reflux 3-Hydroxy-1,2,3,4-tetrahydrocarbazole
2 Tosylation 3-Hydroxy-1,2,3,4-tetrahydrocarbazole p-Toluenesulfonyl chloride, pyridine 3-(p-Toluenesulfonyloxy)-tetrahydrocarbazole
3 Nucleophilic substitution 3-(p-Toluenesulfonyloxy)-tetrahydrocarbazole 4-Fluorophenylsulfonylmethylamine, NaH, DMF, 75-90°C, 2 h 3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazole
4 Esterification & Salt formation 3-Substituted tetrahydrocarbazole Acetate derivative, NaOH hydrolysis, sodium neutralization This compound

Research Findings and Optimization Notes

  • The tosylation step is critical for enabling efficient nucleophilic substitution; incomplete tosylation reduces yield.
  • Use of sodium hydride in DMF at controlled temperatures (75–90°C) ensures high substitution efficiency with minimal side reactions.
  • Hydrolysis conditions must be carefully controlled to avoid degradation of sensitive functional groups.
  • Purification often involves recrystallization from ethyl acetate/hexane mixtures and alumina filtration to achieve high purity.
  • The presence of the fluorine atom in the sulfonyl group requires careful handling to maintain the integrity of the fluorophenyl moiety during synthesis.

These findings are supported by multiple patent disclosures and synthetic organic chemistry literature on tetrahydrocarbazole derivatives.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of fluorophenylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Fluorophenylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The fluorophenyl group can interact with receptors, modulating their activity. The tetrahydrocarbazole core may also play a role in the compound’s biological effects by interacting with cellular pathways involved in inflammation and neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Tetrahydrocarbazole Derivatives

Structural and Functional Overview of Analogs

The tetrahydrocarbazole scaffold is pharmacologically versatile, with substituents dictating target specificity. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name (CAS) Substituent(s) Target/Activity Molecular Weight Key Features/Applications References
Sodium;2-[3-[(4-Fp)SO₂-MeNH]-THCz-9-yl]Acetate (627865-18-3) Sodium acetate at C9; 4-Fp-SO₂-MeNH at C3 DP2 receptor inhibition 416.46 (acid) High solubility, (3R) configuration
Ramatroban (116649-85-5) Propanoic acid at C9; 4-Fp-SO₂-NH at C3 DP2 antagonist; COVID-19 immunotherapy 416.47 Immunomodulatory; (3R) configuration
5Y (N/A) Propan-2-ol at C3; 2,6-difluorobenzylamino Anti-prion, anti-cancer, anti-influenza ~402.43 (est.) Multipotent chaperone activity
BAY-u 3405 (116649-85-5) Hexahydrocarbazol core; propanoic acid Prostacyclin receptor antagonist N/A Structural saturation alters binding
GJP14 (N/A) Ethanol at C9; piperidinylmethyl Anti-prion N/A CNS-penetrant anti-prion activity

Key Differentiators and Research Findings

Sodium Acetate vs. Propanoic Acid: Target Selectivity
  • Target Compound: The sodium acetate group enhances solubility and may reduce gastric irritation compared to carboxylic acids. Its DP2 inhibition is attributed to the sulfonyl-methylamino group’s interaction with receptor subpockets .
  • Ramatroban: The propanoic acid chain extends binding to DP2’s hydrophobic regions, contributing to its FDA approval for allergic rhinitis and COVID-19 immunotherapy . Both compounds share the (3R) configuration, but the sodium salt form of the target compound offers formulation advantages .
Multifunctional Activity of 5Y
  • 5Y (1-(2,6-difluorobenzylamino)-3-THCz-propan-2-ol) demonstrates broad activity (anti-prion IC50: 4.7 μM; anti-cancer/anti-viral) due to its hydroxyl group, which facilitates chaperone-like interactions with misfolded proteins . Unlike the target compound, 5Y lacks a sulfonyl group, reducing DP2 affinity but enabling multipotency.
Structural Saturation in BAY-u 3405

Pharmacokinetic and Solubility Profiles

  • Target Compound: The sodium salt achieves 2 mg/mL solubility in DMSO, facilitating intravenous administration .
  • Ramatroban : As a free acid, it requires prodrug strategies for optimal bioavailability .
  • 5Y : The hydroxyl group improves blood-brain barrier penetration, critical for anti-prion activity .

Biological Activity

Sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H20FN2NaO4S
  • Molecular Weight : 438.4 g/mol
  • IUPAC Name : this compound

The compound features a tetrahydrocarbazole core, a sulfonyl group, and a fluorophenyl moiety, which contribute to its unique biological properties.

Biological Activity Overview

This compound exhibits various biological activities:

1. Anticancer Activity

Research indicates that tetrahydrocarbazole derivatives possess significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HT-29 (colon cancer) through mechanisms that may involve apoptosis and cell cycle arrest. The cytotoxicity is often assessed using the MTT assay to determine IC50 values.

CompoundCell LineIC50 Value (µM)
This compoundHT-2915 - 30

2. Neuroprotective Effects

The compound has been studied for its neuroprotective potential. It is believed to interact with neurotransmitter systems and may inhibit oxidative stress pathways that contribute to neurodegenerative diseases. Experimental models using rodent models of neurodegeneration have demonstrated significant protective effects against neuronal damage.

3. Anticonvulsant Activity

This compound has shown promise in anticonvulsant activity tests. In studies involving the maximal electroshock seizure (MES) model in rats, the compound demonstrated efficacy comparable to standard anticonvulsants like phenytoin.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The fluorophenyl group can modulate receptor activity related to neurotransmission and inflammation.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of various tetrahydrocarbazole derivatives including this compound. Results indicated a dose-dependent inhibition of cell proliferation in HT-29 cells with an IC50 value of approximately 20 µM .
  • Neuroprotection Study : In a neuroprotective study involving a rodent model of Alzheimer's disease, the administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrocarbazole core. Key steps include sulfonylation of the 4-fluorophenyl group, methylamination, and acetic acid salt formation. For example, analogous procedures in use NaHCO₃ as a base in THF for sulfonamide coupling, followed by acidification to isolate the sodium salt . Reaction temperature (e.g., reflux vs. room temperature) and solvent polarity significantly impact intermediate stability. Purification often requires silica gel chromatography (e.g., DCM/MeOH gradients) .

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodology :

  • Chiral Purity : Due to the single chiral center (R-configuration, per ), chiral HPLC or circular dichroism (CD) spectroscopy is essential .
  • Structural Confirmation : Use ¹H/¹³C NMR to verify the tetrahydrocarbazole scaffold and sulfonyl-methylamino substituents. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ or [M−Na]⁻ ions) .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition points and phase transitions .

Q. What are the primary research applications of this compound in academic settings?

  • Applications :

  • Protein-Ligand Studies : As a ligand (PDB ID: FT4), it is used in crystallography to study binding interactions with target proteins, particularly those involving sulfonamide pharmacophores .
  • Biological Activity Screening : The fluorophenyl and tetrahydrocarbazole moieties suggest potential kinase or GPCR modulation, requiring cell-based assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved in different experimental setups?

  • Methodology :

  • Solubility Optimization : Test in buffered solutions (pH 7.4 for physiological conditions) and polar aprotic solvents (DMSO, DMF). notes sodium sulfonates often exhibit high aqueous solubility, but aggregation in biological buffers may require co-solvents .
  • Stability Analysis : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring. Conflicting reports may arise from impurities (e.g., residual THF in synthesis) or degradation under UV light .

Q. What strategies are effective for enhancing enantiomeric yield during synthesis, given the chiral center at the 3R position?

  • Methodology :

  • Chiral Catalysis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during sulfonylation or methylation steps.
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity, and how can SAR studies be designed?

  • Methodology :

  • SAR Framework : Synthesize analogs (e.g., replacing 4-fluorophenyl with 2,4-difluorophenyl, as in ) and test against target proteins.
  • Biological Assays : Compare IC₅₀ values in kinase inhibition assays. For example, shows fluorophenyl groups enhance binding affinity in triazine derivatives .

Q. What computational methods are suitable for predicting binding modes of this compound with potential protein targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .

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